Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a pyrazole ring that includes a chlorine atom, a methyl group, and an ethyl ester functional group. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its structural properties and reactivity.
The compound can be synthesized through various methods, primarily involving the cyclization of specific precursors. One common synthetic route includes the reaction of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol, often facilitated by dehydrating agents like thionyl chloride or phosphorus oxychloride.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate falls under the category of pyrazole derivatives, which are recognized for their diverse biological activities. This compound is classified as a carboxylic acid ester due to the presence of the ethyl ester group.
The synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate has the following molecular formula:
The molecular weight of this compound is approximately 188.61 g/mol. The structure features a pyrazole ring with substituents that influence its chemical behavior and biological activity.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can participate in several types of chemical reactions:
Common reagents for these reactions include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric or sodium hydroxide for hydrolysis.
The mechanism of action for ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate varies based on its application. In medicinal chemistry, it may function as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of chlorine and the ethyl ester group enhances its binding affinity, potentially leading to significant biological effects.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is typically a white solid with a melting point range around 76–77 °C. Its solubility characteristics depend on the solvent used but are generally soluble in organic solvents.
The compound exhibits stability under normal conditions but may undergo reactions typical of esters and halogenated compounds. It is sensitive to hydrolysis, especially in the presence of strong acids or bases.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate has several scientific uses:
The pyrazole scaffold has transitioned from a chemical curiosity to a privileged structure in medicinal chemistry, evidenced by its incorporation into >25 FDA-approved drugs since 2016 alone [2]. This five-membered 1,2-diazole ring provides exceptional versatility in drug design, serving as a bioisostere for amide bonds and other heterocycles while enabling precise three-dimensional positioning of pharmacophoric elements. The historical trajectory reveals distinct generations: early agents like the antipyretic phenazone (1887) demonstrated foundational bioactivity, while the 21st century witnessed an explosion of precision-targeted therapies. Notably, 2023 marked the approval of pirtobrutinib (Bruton's tyrosine kinase inhibitor) and zavegepant (CGRP receptor antagonist), both featuring strategically substituted pyrazole cores [2].
Table 1: Clinically Impactful Pyrazole-Based Drugs (2016-2025)
Drug (Brand) | Therapeutic Area | Key Structural Features | Target/Mechanism |
---|---|---|---|
Lenacapavir (Sunlenca) | HIV/AIDS | Polyfluorinated fused pyrazole | HIV-1 capsid inhibitor |
Futibatinib (Lytgobi) | Cholangiocarcinoma | Pyrimidine-fused pyrazole | FGFR2 kinase inhibitor |
Pralsetinib (Gavreto) | NSCLC/Thyroid cancer | Difluoro/methyl pyrazole units | RET tyrosine kinase inhibitor |
Darolutamide (Nubeqa) | Prostate cancer | Dipyrazole architecture | Androgen receptor antagonist |
Baricitinib (Olumiant) | Rheumatoid arthritis/COVID-19 | Disubstituted pyrazole | JAK1/2 inhibitor |
The scaffold's dominance in oncology is particularly striking, representing >60% of recent pyrazole-containing approvals. Kinase inhibitors leverage the pyrazole-nitrogen's hydrogen bonding capability and metal coordination properties to achieve ATP-competitive binding, exemplified by axitinib (VEGFR inhibitor) and ibrutinib (BTK inhibitor) [2]. Beyond direct target engagement, pyrazole modifications profoundly influence pharmacokinetics: the incorporation of fluorine atoms in lenacapavir extends half-life to 6 months via metabolic stabilization, while the N-methylation of erdafitinib's pyrazole enhances membrane permeability [2] [4]. This evolutionary trajectory underscores the scaffold's capacity to address contemporary drug discovery challenges—target selectivity, resistance mitigation, and druggability optimization.
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS 173841-07-1, C₇H₉ClN₂O₂, MW 188.61) serves as a pivotal molecular hub in synthetic organic chemistry due to its three strategically positioned reactive sites: (i) C-4 position for electrophilic substitution, (ii) C-3 chloride for nucleophilic displacement, and (iii) ester group for hydrolysis or condensation [1] [3] [8]. This trifunctional reactivity enables divergent synthesis pathways toward pharmacologically relevant scaffolds. The electron-withdrawing carboxylate at C-5 and N-1 methylation confer exceptional thermal stability (decomposition >250°C) while maintaining solubility in polar aprotic solvents—critical for transition metal-catalyzed transformations [3] [7].
Table 2: Strategic Functionalization Pathways of Ethyl 3-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylate
Reactive Site | Transformations | Key Products | Pharmaceutical Applications |
---|---|---|---|
C-3 Chloride | Nucleophilic substitution with amines/thiols | 3-Amino/mercapto pyrazoles | Kinase inhibitor intermediates (e.g., BTKi) |
Ester (C-5) | Hydrolysis → acid chloride formation | Amides, hydrazides, heterocyclic-fused systems | SERD warheads (e.g., breast cancer candidates) |
C-4 position | Electrophilic halogenation/alkylation | 4-Substituted analogs | Antimicrobial scaffolds (MRSA/VRE activity) |
In breast cancer drug discovery, this intermediate enables rapid generation of selective estrogen receptor degraders (SERDs). Researchers efficiently hydrolyze the ester to C₅H₅ClN₂O₂ (3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 173841-02-6), then couple with amine-containing side chains via amide bond formation [1] [4]. This approach underpins clinical candidates like RAD-1901, where the pyrazole core provides optimal vectoring of hydrophobic substituents into ERα's ligand-binding domain. Structure-activity relationship (SAR) studies demonstrate that the C-3 chlorine enhances binding affinity by 8-12-fold compared to hydrogen analogs, likely through halogen bonding with His524 [4]. Mechanochemistry has emerged as a sustainable activation method for such transformations, with ball-milling enabling ester-amide conversions in <30 minutes at near-quantitative yields without solvent waste [7].
Microwave-assisted synthesis further enhances efficiency: Suzuki-Miyaura coupling at C-4 using arylboronic acids achieves biaryl pyrazoles in 15 minutes (85-92% yield), versus 12 hours conventionally [7]. These accelerated methodologies align with green chemistry principles while enabling rapid analog generation—as demonstrated in the synthesis of pyrazole-fused RET inhibitors like pralsetinib, where late-stage diversification of the intermediate reduced development timelines by 40% [2] [7]. The compound’s versatility extends to materials science, serving as a ligand precursor for luminescent iridium(III) complexes used in OLEDs, leveraging the nitrogen’s chelation capability [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0